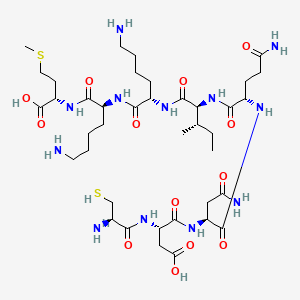
P34cdc2 Kinase Fragment
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The P34cdc2 Kinase Fragment is a crucial component of the eukaryotic cell cycle. It is a protein kinase that plays a significant role in the regulation of the cell cycle, particularly in the transition from G1 to S-phase and the entry into mitosis . This kinase is essential for the proper functioning of the cell cycle and is involved in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of the P34cdc2 Kinase Fragment involves the isolation and purification of the inactive p34cdc2/cyclin B complex. This complex is typically purified from G2-arrested starfish oocytes by adding ATP and vanadate to homogenates and buffers during the initial steps of purification . The purification process includes the use of DEAE-cellulose and Mono-S columns, resulting in the recovery of the inactive complex as a single peak eluting around 300 mM NaCl .
Industrial Production Methods: Industrial production methods for the this compound are not well-documented in the literature. the general approach involves the use of recombinant DNA technology to express the kinase in suitable host cells, followed by purification using chromatographic techniques.
化学反応の分析
Types of Reactions: The P34cdc2 Kinase Fragment undergoes various types of reactions, including phosphorylation and dephosphorylation. Phosphorylation of the kinase is a critical regulatory mechanism that controls its activity. The kinase can be phosphorylated on residues such as T14, Y15, and T161, which modulate its activity .
Common Reagents and Conditions: Common reagents used in the phosphorylation of the this compound include ATP and specific protein kinases such as p40 MO15 . Dephosphorylation is typically carried out by protein phosphatases such as CDC25 .
Major Products Formed: The major products formed from the phosphorylation reactions of the this compound are the phosphorylated forms of the kinase, which exhibit altered activity and regulatory properties .
科学的研究の応用
The P34cdc2 Kinase Fragment has numerous scientific research applications, particularly in the fields of cell biology, molecular biology, and cancer research. It is used to study the regulation of the cell cycle and the mechanisms of cell division . Additionally, the kinase is involved in research on cancer, as its dysregulation is often associated with uncontrolled cell proliferation . The kinase is also used in studies on the development of new therapeutic agents targeting cell cycle regulation.
作用機序
The P34cdc2 Kinase Fragment exerts its effects by phosphorylating specific target proteins involved in the regulation of the cell cycle. The kinase is activated by association with cyclin subunits and subsequent phosphorylation on specific residues . The activated kinase then phosphorylates target proteins, leading to the progression of the cell cycle through the G1 to S-phase transition and entry into mitosis .
類似化合物との比較
Similar Compounds: Similar compounds to the P34cdc2 Kinase Fragment include other cyclin-dependent kinases (CDKs) such as p33cdk2 . These kinases share similar regulatory mechanisms and are involved in different phases of the cell cycle.
Uniqueness: The uniqueness of the this compound lies in its specific role in the regulation of the cell cycle and its involvement in both the G1 to S-phase transition and the entry into mitosis . This dual role distinguishes it from other CDKs, which may have more specialized functions in specific phases of the cell cycle.
特性
分子式 |
C39H70N12O13S2 |
|---|---|
分子量 |
979.2 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H70N12O13S2/c1-4-20(2)31(38(62)47-23(10-6-8-15-41)33(57)45-22(9-5-7-14-40)34(58)48-25(39(63)64)13-16-66-3)51-35(59)24(11-12-28(43)52)46-36(60)26(17-29(44)53)50-37(61)27(18-30(54)55)49-32(56)21(42)19-65/h20-27,31,65H,4-19,40-42H2,1-3H3,(H2,43,52)(H2,44,53)(H,45,57)(H,46,60)(H,47,62)(H,48,58)(H,49,56)(H,50,61)(H,51,59)(H,54,55)(H,63,64)/t20-,21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 |
InChIキー |
AWQUOMVYSXYPDW-BHHXNXOASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


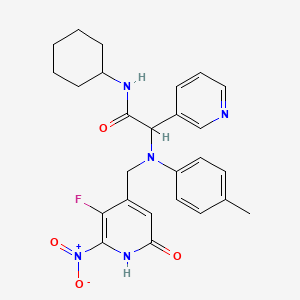
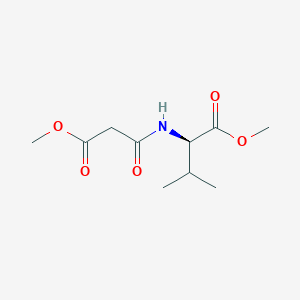
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
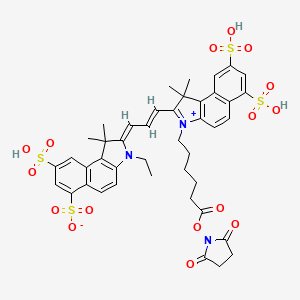
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
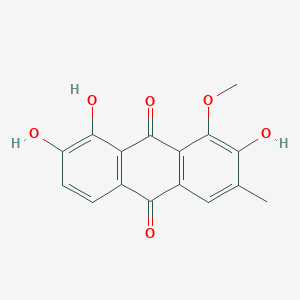
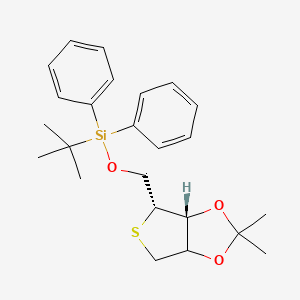

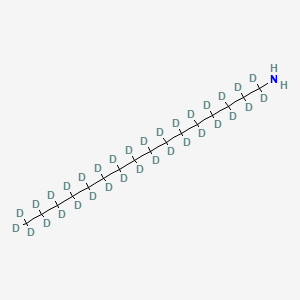
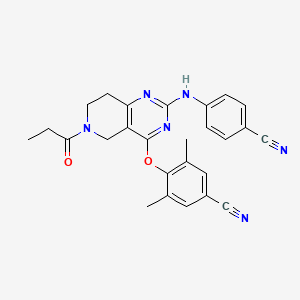
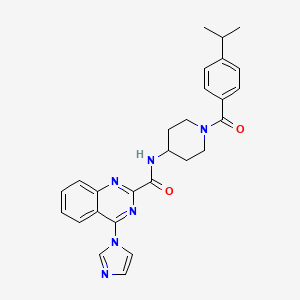
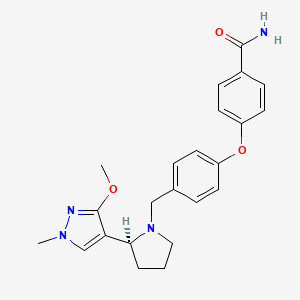
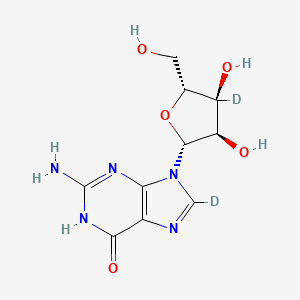
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
